2,2-Dimethyl-3-(naphthalen-2-yl)propanal
Description
Properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-2-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIYMLZXMRHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethylation of Aromatic Precursors
Bromomethylation is a crucial step to introduce a reactive benzylic bromide intermediate that can undergo nucleophilic substitution with isobutyraldehyde or its equivalents.
Methodology: Aromatic compounds (e.g., naphthalene derivatives) are treated with paraformaldehyde and hydrobromic acid in glacial acetic acid at elevated temperatures (~50 °C) for 2 hours. This generates bromomethylated aromatic intermediates with moderate to good yields (~60-65%).
-
- Aromatic compound: 0.30 mol
- Paraformaldehyde: 0.30 mol
- 40 wt% HBr/acetic acid solution: 60 mL
- Temperature: 50 °C
- Time: 2 hours
- Work-up: Precipitation by addition of water, filtration, and drying.
Safety notes: Bromomethylated products are toxic and lachrymatory; proper ventilation and protective equipment are mandatory.
Alkylation of Isobutyraldehyde with Bromomethylated Aromatics
The bromomethylated aromatic intermediate undergoes nucleophilic substitution with isobutyraldehyde or its enolate equivalent to yield 2,2-dimethyl-3-(aromatic)propanal derivatives.
-
- Use of phase-transfer catalysts such as tetrabutyl ammonium iodide (TBAI) to facilitate the reaction.
- Reaction in a biphasic system (aqueous NaOH and organic solvent like THF).
- Temperature control to moderate levels to optimize yield and selectivity.
- Purification by fractional distillation or chromatographic methods.
Yields: Moderate yields (~60-65%) have been reported for related compounds such as 2,2-dimethyl-3-(3-methylphenyl)propanal.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromomethylation of Aromatic | Aromatic compound, paraformaldehyde, HBr/AcOH | 50 °C, 2 h | ~60-65 | Toxic intermediates, requires safety |
| Alkylation with Isobutyraldehyde | Bromomethylated intermediate, TBAI, NaOH, THF | Room temp to moderate temp | ~60-65 | Phase transfer catalysis, moderate yield |
| Aldol Condensation (related) | Isobutyraldehyde, formaldehyde, DBU catalyst | 30-50 °C, 35-50 min | >98 (selectivity) | High conversion, mild conditions |
Research Findings and Analysis
The bromomethylation and subsequent alkylation route remains the primary synthetic pathway for preparing 2,2-dimethyl-3-(naphthalen-2-yl)propanal and its analogues, balancing accessibility of starting materials and manageable reaction conditions.
The use of phase-transfer catalysts like tetrabutyl ammonium iodide enhances the alkylation step efficiency but yields remain moderate, suggesting room for optimization.
Novel catalysts such as bicyclic amidines (e.g., DBU) demonstrate promising catalytic activity in related aldehyde condensation reactions, offering potential for adaptation to improve the synthesis of the target compound, especially in terms of selectivity and mildness of conditions.
Safety considerations are critical due to the toxicity of bromomethylated intermediates, necessitating appropriate handling protocols.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(naphthalen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid
Reduction: 2,2-Dimethyl-3-(naphthalen-2-yl)propanol
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2,2-Dimethyl-3-(naphthalen-2-yl)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as a component in the formulation of certain materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(naphthalen-2-yl)propanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect gene expression.
Comparison with Similar Compounds
3-(Naphthalen-2-yl)propanal (CAS 136415-67-3)
Structural Differences :
- Lacks the two methyl groups at C2, resulting in a linear propanal chain.
- Molecular formula: C₁₃H₁₂O (vs. C₁₅H₁₆O for the target compound).
Physicochemical Properties :
Reactivity :
3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
Structural Differences :
- Replaces the naphthalen-2-yl group with a hydroxyl (-OH) substituent at C3.
- Molecular formula: C₅H₁₀O₂ (vs. C₁₅H₁₆O ).
Functional Implications :
- The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility (e.g., ~51 mg/L at 25°C) compared to the hydrophobic naphthalene-containing target compound.
- The naphthalene moiety in the target compound enables π-π stacking, advantageous in drug design or supramolecular chemistry .
Naproxen Derivatives (e.g., N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide)
Structural Differences :
Morpholine Derivative of Naproxen (2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one)
Structural Differences :
- Contains a ketone and morpholine group instead of an aldehyde.
- Molecular formula: C₁₉H₂₁NO₃ (vs. C₁₅H₁₆O).
Functional Insights :
- The ketone group reduces reactivity compared to aldehydes but increases metabolic stability. This highlights the trade-off between reactivity and stability in drug design .
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Water Solubility (25°C) |
|---|---|---|---|---|
| This compound | C₁₅H₁₆O | 212.29 | Aldehyde | <15 mg/L (estimated) |
| 3-(Naphthalen-2-yl)propanal | C₁₃H₁₂O | 184.23 | Aldehyde | ~20 mg/L |
| 3-Hydroxy-2,2-dimethylpropanal | C₅H₁₀O₂ | 102.13 | Aldehyde, Hydroxyl | ~51 mg/L |
| Naproxen | C₁₄H₁₄O₃ | 230.26 | Carboxylic Acid | 15.9 mg/L |
| Morpholine-naproxen derivative | C₁₉H₂₁NO₃ | 319.38 | Ketone, Morpholine | Insoluble |
Biological Activity
2,2-Dimethyl-3-(naphthalen-2-yl)propanal is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16O
- Molecular Weight : 224.29 g/mol
The compound features a naphthalene moiety attached to a propanal group, which contributes to its unique biological activities.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This property is crucial for mitigating oxidative stress in biological systems.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and inflammatory pathways.
- Radical Scavenging : Its structural features allow it to effectively neutralize free radicals, reducing oxidative damage.
- Gene Expression Modulation : It may influence the expression of genes related to inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against multidrug-resistant strains of bacteria .
- Antioxidant Activity Assessment : Research conducted by MDPI demonstrated that this compound's antioxidant properties could be beneficial in preventing cellular damage associated with chronic diseases .
- Inflammation Model : A case study involving LPS-induced inflammation in mice showed that administration of the compound led to reduced levels of inflammatory markers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dimethyl-3-(naphthalen-2-yl)propanal, and what key analytical techniques confirm its purity?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or propargylation of 2-naphthol derivatives. For example, analogous synthesis procedures (e.g., propargyl bromide with naphthol in DMF/K₂CO₃) can be adapted, followed by oxidation to the aldehyde .
- Analytical Validation : Purity is confirmed via GC-MS (to detect volatile impurities) and ¹H/¹³C NMR (to verify structural integrity, including the naphthalene ring and aldehyde proton at δ 9.5–10.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How is the acute toxicity of this compound assessed in preliminary studies?
- Methodological Answer : Follow OECD Guidelines 423 or 425 for acute oral toxicity in rodents. Monitor systemic effects (e.g., hepatic, respiratory) via histopathology and serum biomarkers (ALT, AST). Comparative data from structurally similar naphthalene derivatives (e.g., 2-methylnaphthalene) suggest prioritizing hepatic and renal toxicity endpoints .
Q. What are the recommended storage conditions to prevent degradation of this aldehyde?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to minimize oxidation. Stabilize with antioxidants (e.g., BHT at 0.01% w/v) in non-polar solvents (e.g., hexane). Periodic purity checks via TLC (silica gel, hexane:ethyl acetate 8:2) are advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting solubility). Conduct dose-response curves in multiple cell lines (e.g., HepG2 for hepatotoxicity, A549 for respiratory effects) under standardized conditions. Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the propargylation step. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while optical rotation and circular dichroism (CD) confirm absolute configuration. Yields >90% enantiomeric excess (ee) are achievable with optimized catalyst loading .
Q. How does the compound’s reactivity with nucleophiles inform its potential as a pharmaceutical intermediate?
- Methodological Answer : The aldehyde group undergoes Schiff base formation with amines, enabling conjugation to drug scaffolds (e.g., β-lactam antibiotics). Kinetic studies in DMSO/water mixtures (pH 7.4, 37°C) reveal second-order rate constants (k₂ ~ 0.5 M⁻¹s⁻¹), supporting its utility in prodrug design .
Data Contradiction Analysis
| Parameter | Study A (Inhalation Exposure) | Study B (Oral Exposure) | Resolution Strategy |
|---|---|---|---|
| Hepatic Toxicity | ALT increased by 200% | No significant change | Control for bioavailability differences via IV administration. |
| Reactivity in Water | Rapid hydrolysis (t₁/₂ = 2 h) | Stable for 24 h (pH 7.0) | Validate solvent purity and dissolved oxygen levels. |
Key Research Gaps Identified
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
